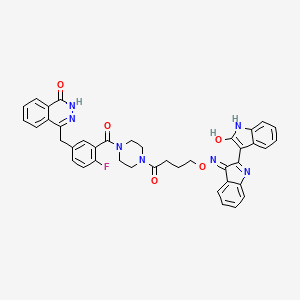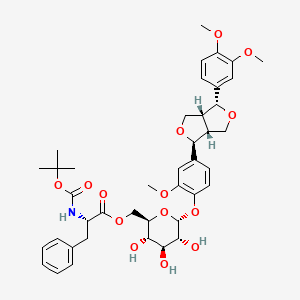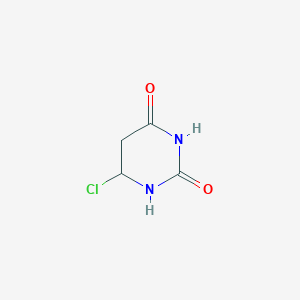
6-Chloro-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the 6th position of the uracil ring. The molecular formula of 6-Chlorouracil is C4H3ClN2O2, and it has a molecular weight of 146.53 g/mol
准备方法
Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with a suitable nucleophile . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to yield 6-Chlorouracil .
Industrial Production Methods: Industrial production of 6-Chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution and cyclization reactions .
化学反应分析
Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-arylformylamine can be used to introduce different substituents at the 6th position.
Oxidation: Strong oxidizing agents can be employed to oxidize the uracil derivatives.
Major Products Formed: The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring .
科学研究应用
6-Chlorouracil has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Chlorouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells . The molecular targets include thymidylate synthase, an enzyme critical for DNA synthesis .
相似化合物的比较
5-Fluorouracil: Another halogenated uracil derivative used in cancer treatment.
6-Chloro-3-methyluracil: A methylated derivative of 6-Chlorouracil with similar properties.
Comparison: 6-Chlorouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Fluorouracil, 6-Chlorouracil has different reactivity and applications . The presence of the chlorine atom at the 6th position makes it a valuable intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C4H5ClN2O2 |
|---|---|
分子量 |
148.55 g/mol |
IUPAC 名称 |
6-chloro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI 键 |
XOQWHURKLJAAND-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
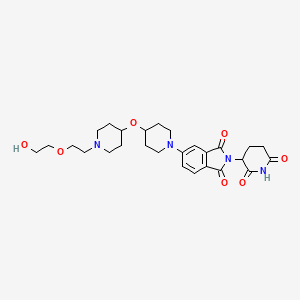


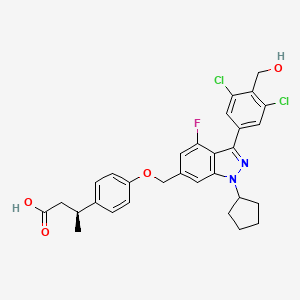

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
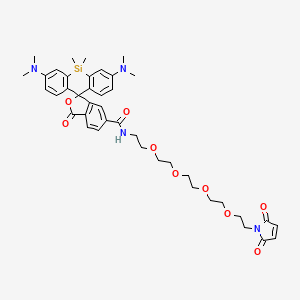
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
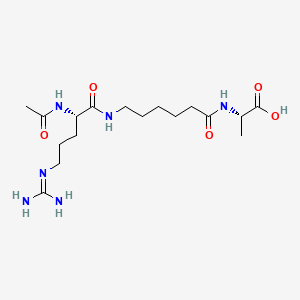
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
